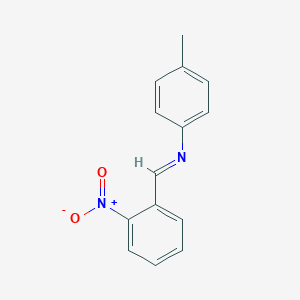

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRSQWCMPJDBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355259 | |

| Record name | (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17064-82-3 | |

| Record name | (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-NITROBENZYLIDENE)-P-TOLUIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine typically involves the condensation reaction between 4-methylbenzaldehyde and 2-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The imine group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, alcohols, acid catalysts.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-amino-4-methylphenylmethanimine.

Substitution: Various substituted imines depending on the nucleophile used.

Oxidation: 4-methylbenzoic acid derivatives.

Scientific Research Applications

Organic Synthesis

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions enhances its utility in creating diverse compounds.

- Reactions:

- Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

- Substitution: The imine group can engage in nucleophilic substitutions with amines or alcohols.

- Oxidation: The methyl group can be oxidized to form carboxylic acids.

Medicinal Chemistry

Research indicates potential applications of this compound as a pharmacophore in drug development. Its structure allows for modifications that may enhance bioactivity.

- Case Study: A study explored the structure-activity relationship (SAR) of related compounds, revealing that modifications at specific sites can significantly enhance their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) .

Materials Science

The compound is also investigated for its role in developing novel materials with specific electronic and optical properties. Its unique functional groups enable the design of materials that can be tailored for applications in sensors and electronic devices.

- Example Application: Research into electrocatalytic processes has demonstrated the potential for using imines like this compound in coupling reactions that form C-N bonds .

Biological Studies

In biological contexts, this compound is utilized as a probe to investigate various biochemical pathways and interactions. Its reactivity allows it to interact with cellular components, providing insights into enzyme mechanisms and metabolic processes.

- Mechanism of Action: The nitro group can be reduced to form reactive intermediates that interact with nucleophilic sites in proteins, potentially modulating their activity .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imine group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

Dihedral Angle Variations

- However, analogous compounds with para-substituted aryl groups (e.g., (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine) exhibit significant twisting, with dihedral angles of ~56° due to steric and electronic effects .

- (E)-1-(2-Nitrophenyl)-N-(o-Tolyl)Methanimine : Replacing the para-methyl group with an ortho-methyl (o-tolyl) substituent reduces steric hindrance, resulting in a smaller dihedral angle (5.2°–6.4°) and greater planarity .

Crystal Packing and Intermolecular Interactions

- Halogen-Substituted Analogs : Compounds like (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine form triclinic crystals (space group P-1) stabilized by C–H⋯X (X = Cl, Br) hydrogen bonds and π–π interactions (distance: ~3.6 Å) .

- Selenium-Containing Derivatives: N-(4-(Methylselanyl)phenyl)-1-(2-nitrophenyl)methanimine (6c) exhibits a higher melting point (161–162°C) compared to non-selenium analogs, likely due to stronger van der Waals interactions from the selanyl group .

Functional Group Modifications and Bioactivity

Antimicrobial and Antimutagenic Activity

- (E)-N-(4-Chlorophenyl)-1-(5-Nitrothiophen-2-yl)Methanimine : Demonstrates potent antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: <10 µg/mL) and reduces aflatoxin B1-induced mutagenicity by 60% at 20 µM .

- Adamantane Derivatives : 1-(2-Nitrophenyl)-N-(tricyclo[3.3.1.1³,⁷]dec-1-yl)methanimine (7) shows moderate cytotoxicity (IC₅₀: 35 µM) against human cancer cell lines, attributed to the rigid adamantane moiety enhancing membrane permeability .

Enzyme Inhibition Potential

Spectroscopic and Physical Properties

Melting Points and Solubility

| Compound Name | Molecular Formula | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| N-(4-Methylphenyl)-1-(2-Nitrophenyl)methanimine | C₁₄H₁₂N₂O₂ | Not reported | 2-Nitro, 4-methylphenyl |

| (E)-1-(2-Nitrophenyl)-N-(o-tolyl)methanimine | C₁₄H₁₂N₂O₂ | Not reported | 2-Nitro, ortho-methylphenyl |

| N-(4-(Methylselanyl)phenyl)-1-(2-nitrophenyl)methanimine | C₁₄H₁₂N₂O₂Se | 161–162 | 2-Nitro, 4-methylselanyl |

| (E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine | C₁₁H₈ClN₃O₂S | 138–139 | 5-Nitrothiophene, 4-Cl |

NMR Spectral Data

- Fluorinated Derivatives : 1-(2-Fluorophenyl)-N-(o-tolyl)methanimine exhibits distinct ¹⁹F NMR shifts at δ −112 ppm, reflecting electron-withdrawing effects of fluorine .

- Styrylimines : (E)-N-(3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-yl)-1-(4-styrylphenyl)methanimine (13) shows aromatic proton resonances at δ 8.2–7.1 ppm, typical for conjugated imine systems .

Key Research Findings and Implications

- Substituent Position Matters : Ortho-substituted derivatives (e.g., o-tolyl) enhance planarity and π-conjugation, while para-substituents (e.g., 4-methylphenyl) induce steric twisting, altering electronic properties .

- Bioactivity Correlations : Nitro and halogen groups enhance antimicrobial and anticancer activity, whereas selenium incorporation improves thermal stability .

- Synthetic Versatility : Schiff bases like this compound can be synthesized via condensation reactions under mild acidic conditions, enabling scalable production .

Biological Activity

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine, also known as a Schiff base, is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article provides an overview of its biological activity, including antimicrobial and anticancer effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The compound features an imine functional group, which is known for its reactivity and ability to form complexes with various biological targets. Its structure allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity in biological contexts.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, compounds related to this structure have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes.

2. Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. A notable study evaluated several imine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity against breast and renal cancer cells. The mechanism is thought to involve induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Anticancer Activity

In a study published in Nature, researchers synthesized a series of imine derivatives, including those structurally related to this compound. The study found that one derivative significantly inhibited the proliferation of A375 melanoma cells at concentrations as low as 10 µM, demonstrating a dose-dependent response. Histological analysis revealed that treated cells exhibited features consistent with apoptosis, such as chromatin condensation and nuclear fragmentation .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of this compound against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating potent antifungal activity. The study suggested that the compound disrupts the integrity of the fungal cell wall, leading to cell lysis .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction modulates enzyme activity, potentially leading to altered metabolic pathways in target organisms or cancer cells. Additionally, the compound's aromatic rings facilitate π-π stacking interactions, enhancing binding affinity to target proteins.

Summary of Research Findings

Q & A

Q. What are the standard synthetic routes for preparing N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine?

The compound is typically synthesized via a condensation reaction between 2-nitrobenzaldehyde and 4-methylaniline. Solvent-free methods under microwave irradiation (e.g., 60–80°C, 15–30 minutes) improve reaction efficiency and yield . Characterization involves FT-IR (to confirm C=N bond formation at ~1600–1650 cm⁻¹), ¹H NMR (azomethine proton at δ 8.3–8.5 ppm), and mass spectrometry (molecular ion peak matching the molecular weight of 253.26 g/mol) .

Q. What spectroscopic techniques are critical for confirming the structure of this Schiff base?

- FT-IR : Identifies the imine (C=N) stretch near 1600–1650 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at 1520–1350 cm⁻¹ .

- ¹H NMR : Key signals include the aromatic protons (δ 6.5–8.5 ppm) and the azomethine proton (δ ~8.4 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 254) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or packing?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or Mercury CSD enables precise determination of bond angles, torsion angles, and intermolecular interactions. For example, weak C–H⋯N hydrogen bonds (2.5–3.0 Å) and π–π stacking (3.5–4.0 Å interplanar distances) dominate the crystal packing of analogous Schiff bases . Discrepancies between experimental and computational geometries (e.g., dihedral angles) can be resolved by refining data with SHELXL-2018 , which accounts for anisotropic displacement parameters and hydrogen bonding .

Q. What methodologies are employed to analyze weak intermolecular interactions in crystal structures?

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H⋯O/N contacts) using CrystalExplorer .

- Mercury CSD : Visualizes π–π interactions and hydrogen-bonding networks. For example, in (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine, C–H⋯O interactions (2.8 Å) stabilize layered packing .

- Density Functional Theory (DFT) : Calculates interaction energies (e.g., ~5–10 kJ/mol for weak hydrogen bonds) to validate experimental observations .

Q. How to design robust antimicrobial activity studies for this compound?

- MIC Assays : Test against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive bacteria using broth microdilution (ISO 20776-1). Include controls like chloramphenicol and amphotericin B .

- Molecular Docking : Target bacterial enzymes (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Validate binding poses against crystallographic structures (PDB: 1RX7) .

- Resazurin Assay : Quantify metabolic inhibition in fungal strains (e.g., C. albicans) .

Q. What computational approaches predict the compound’s reactivity or biological activity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 50 ns trajectories in GROMACS) to assess binding free energies (MM-PBSA) .

- ADMET Prediction : Use SwissADME to evaluate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.